(+)-Angelmarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

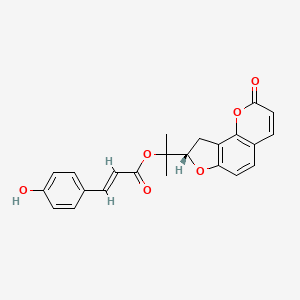

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPULLITUOWRRPG-RXERPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of (+)-Angelmarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Angelmarin, a naturally occurring coumarin, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action is characterized by potent and selective cytotoxicity against cancer cells, particularly pancreatic cancer, under conditions of nutrient deprivation. This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its impact on critical cellular pathways, including the inhibition of autophagy and the subsequent induction of apoptosis. This document provides a comprehensive overview of the signaling cascades involved, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism: Preferential Cytotoxicity Under Nutrient Deprivation

The hallmark of this compound's anti-cancer activity is its ability to specifically target and eliminate cancer cells in a nutrient-deprived microenvironment, a condition prevalent in solid tumors. This "anti-austerity" property makes it a promising candidate for therapies that can overcome the resistance of cancer cells that have adapted to low nutrient availability.

Specificity for Pancreatic Cancer Cells

Initial studies have highlighted the potent effect of this compound on the human pancreatic cancer cell line PANC-1. Under nutrient-starved conditions, this compound exhibits 100% preferential cytotoxicity at a concentration of 0.01 µg/mL[1]. This effect is significantly diminished in nutrient-rich environments, suggesting a unique mechanism of action tied to the metabolic state of the cancer cell[1]. The cytotoxicity of this compound and its analogs is particularly pronounced under glucose deprivation[2].

Inhibition of Autophagy: A Key Mechanistic Pillar

A crucial aspect of this compound's mechanism of action is the inhibition of autophagy, a cellular process of self-digestion that cancer cells often exploit to survive under nutrient stress[3][4][5][6]. By blocking this survival pathway, this compound renders cancer cells vulnerable to the harsh conditions of the tumor microenvironment.

Isoprenylated coumarins, the class of compounds to which this compound belongs, have been shown to induce selective cancer cell death under nutrient-deprived conditions through the inhibition of autophagy[3]. This inhibition leads to the accumulation of cellular waste and a failure to recycle essential metabolites, ultimately triggering cell death.

Induction of Apoptosis: The Ultimate Fate of Targeted Cancer Cells

The inhibition of autophagy by this compound culminates in the induction of apoptosis, or programmed cell death. While the precise signaling cascade initiated by this compound is still under investigation, the general mechanisms of apoptosis induction by coumarin-related compounds involve both the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for apoptosis induction by many chemotherapeutic agents. For coumarin-related compounds like Silymarin, this pathway involves[7][8][9]:

-

Alteration of Bcl-2 Family Protein Expression: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax[7][10][11]. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm[7].

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis[7][12].

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less directly implicated for this compound in the available literature, related compounds can influence this pathway[13][14]. The key steps include:

-

Death Receptor Activation: Ligand binding leads to the trimerization of death receptors.

-

DISC Formation: The activated receptors recruit adaptor proteins like FADD.

-

Caspase-8 Activation: FADD recruits and activates pro-caspase-8.

-

Executioner Caspase Activation: Active caspase-8 can directly cleave and activate caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound.

| Compound | Cell Line | Condition | Parameter | Value | Reference |

| This compound | PANC-1 | Nutrient Starvation | Preferential Cytotoxicity | 100% | [1] |

| This compound | PANC-1 | Nutrient Starvation | Effective Concentration | 0.01 µg/mL | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action, based on protocols used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound in both nutrient-rich (e.g., complete DMEM) and nutrient-deprived (e.g., glucose-free DMEM) media. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, LC3-I/II) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

Caption: Workflow for studying this compound's effects.

References

- 1. Angelmarin, a novel anti-cancer agent able to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the Factors Responsible for the Selective in vitro Cytotoxic Activity of Isoprenylated Coumarin Derivatives under Nutrient-deprived Conditions [jcancer.org]

- 3. Isoprenylated Coumarin Exhibits Anti-proliferative Effects in Pancreatic Cancer Cells Under Nutrient Starvation by Inhibiting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]

- 5. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Silymarin causes caspases activation and apoptosis in K562 leukemia cells through inactivation of Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery and Natural Provenance of (+)-Angelmarin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

(+)-Angelmarin, a novel coumarin derivative, has emerged as a compound of significant interest in the field of oncology. Its unique biological activity, specifically its ability to selectively induce cell death in cancer cells under nutrient-deprived conditions, marks it as a promising lead for the development of new anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, natural source, and key experimental data associated with this compound.

Discovery and Natural Source

This compound was first isolated from the roots of Angelica pubescens f. biserrata, a plant used in traditional medicine.[1] The discovery was the result of a bioassay-guided fractionation of a methylene chloride (CH2Cl2) extract of the plant material.[1] This process was driven by the search for compounds exhibiting preferential cytotoxicity against the human pancreatic cancer cell line, PANC-1, under conditions of nutrient starvation, a characteristic of the tumor microenvironment.[1]

The CH2Cl2-soluble extract of Angelica pubescens demonstrated the ability to kill PANC-1 cancer cells at a concentration of 50 µg/mL under nutrient-deprived conditions, while showing virtually no cytotoxicity in a nutrient-rich environment.[1] Through a systematic fractionation process, this compound was identified as the primary active constituent responsible for this selective cytotoxicity.[1]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through various spectroscopic methods. While the original discovery paper confirmed its novel structure, subsequent total syntheses have provided detailed characterization data.

| Property | Value | Reference |

| Molecular Formula | C23H20O6 | |

| Molecular Weight | 392.41 g/mol | |

| Appearance | White powder | |

| Optical Rotation [α]D | +224 (c 0.1, CHCl3) | |

| Melting Point | 98-99 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.63 (d, J = 9.5 Hz, 1H), 7.49 (d, J = 8.7 Hz, 2H), 7.35 (d, J = 8.5 Hz, 1H), 6.88 (d, J = 8.7 Hz, 2H), 6.80 (d, J = 8.5 Hz, 1H), 6.29 (d, J = 9.5 Hz, 1H), 5.15 (dd, J = 8.8, 2.9 Hz, 1H), 3.39 (dd, J = 16.8, 8.8 Hz, 1H), 3.09 (dd, J = 16.8, 2.9 Hz, 1H), 1.60 (s, 3H), 1.59 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.6, 164.1, 161.6, 158.4, 151.2, 144.6, 144.4, 129.9, 128.9, 126.7, 116.2, 115.9, 113.6, 113.1, 112.0, 106.9, 89.2, 82.2, 27.6, 22.2, 21.2 | |

| High-Resolution Mass Spectrometry (HRMS) | m/z 415.1153 [M+Na]⁺ (Calcd. for C23H20O6Na, 415.1152) |

Biological Activity: Anti-Austerity

The most notable biological activity of this compound is its "anti-austerity" effect. It exhibits potent and selective cytotoxicity towards cancer cells that have developed a tolerance to nutrient deprivation.

| Cell Line | Condition | Activity | Concentration | Reference |

| PANC-1 (Human Pancreatic Cancer) | Nutrient Starvation | 100% Preferential Cytotoxicity | 0.01 µg/mL | [1] |

| PANC-1 (Human Pancreatic Cancer) | Nutrient-Rich | Virtually No Cytotoxicity | 50 µg/mL (for the crude extract) | [1] |

This selective action suggests a mechanism of action that targets the metabolic adaptations of cancer cells in the harsh tumor microenvironment.

Experimental Protocols

Bioassay-Guided Isolation of this compound

The isolation of this compound from Angelica pubescens was achieved through a multi-step fractionation process guided by the anti-austerity bioassay.

Caption: Bioassay-guided isolation workflow for this compound.

Protocol Details:

-

Extraction: The dried and powdered roots of Angelica pubescens f. biserrata were extracted with methylene chloride (CH2Cl2) at room temperature. The solvent was then evaporated under reduced pressure to yield the crude extract.

-

Silica Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate (EtOAc). Fractions were collected and evaluated for their preferential cytotoxicity.

-

Sephadex LH-20 Column Chromatography: The active fractions from the silica gel column were further purified using a Sephadex LH-20 column with methanol (MeOH) as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an octadecylsilyl (ODS) column with a methanol/water (MeOH/H2O) mobile phase to yield pure this compound.

Anti-Austerity Bioassay

The preferential cytotoxicity of this compound was determined by comparing its effect on PANC-1 cells in nutrient-rich versus nutrient-deprived media.

Caption: Experimental workflow for the anti-austerity bioassay.

Protocol Details:

-

Cell Culture: Human pancreatic cancer cells (PANC-1) were cultured in a standard nutrient-rich medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were seeded in 96-well plates. After cell attachment, the medium was replaced with either fresh nutrient-rich medium or a nutrient-deprived medium (e.g., glucose-free DMEM without FBS). The cells were then treated with various concentrations of the test compounds (crude extract, fractions, or pure this compound).

-

Incubation: The plates were incubated for 24 hours.

-

Cell Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

-

Data Analysis: The percentage of cell viability in the nutrient-deprived medium was compared to that in the nutrient-rich medium to determine the preferential cytotoxicity.

Signaling and Logical Relationships

The anti-austerity activity of this compound suggests an interaction with cellular pathways that are critical for cancer cell survival under metabolic stress. While the precise molecular target is still under investigation, the logical framework points towards the inhibition of pro-survival signaling that is upregulated in nutrient-deprived cancer cells.

Caption: Postulated logical pathway of this compound's anti-austerity effect.

This guide provides a foundational understanding of the discovery and natural context of this compound. Further research into its mechanism of action and in vivo efficacy is crucial for its potential translation into a clinical anti-cancer agent.

References

The Antiausterity Activity of (+)-Angelmarin: A Technical Guide to its Action in Cancer Cells

A Deep Dive into the Selective Targeting of Nutrient-Deprived Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiausterity activity of (+)-Angelmarin, a natural product with promising anticancer properties. Pancreatic cancer cells, notorious for their resilience, can survive and even thrive in the harsh, nutrient-poor microenvironment of solid tumors—a characteristic known as austerity. This compound has demonstrated the ability to selectively induce cell death in these nutrient-starved cancer cells, while leaving their counterparts in nutrient-rich environments largely unharmed. This unique mode of action presents a compelling new strategy for cancer therapy.

This document will detail the quantitative data supporting the antiausterity effect of coumarin derivatives, outline the experimental protocols for assessing this activity, and visualize the key experimental workflows and the proposed underlying signaling pathway.

Quantitative Analysis of Antiausterity Activity

The selective cytotoxicity of coumarin derivatives, exemplified by compounds structurally related to this compound, is most evident when comparing their lethal concentrations under nutrient-deprived versus nutrient-rich conditions. The following table summarizes the cytotoxic activity of a representative isoprenylated coumarin derivative against various pancreatic cancer cell lines.

Table 1: Cytotoxicity of an Isoprenylated Coumarin Derivative Against Pancreatic Cancer Cell Lines [1]

| Cell Line | Condition | LC50 (µM) |

| PANC-1 | Nutrient-Deprived Medium (NDM) | 5 |

| Nutrient-Rich Medium (NRM) | > 50 | |

| BxPC-3 | Nutrient-Deprived Medium (NDM) | 5 |

| Nutrient-Rich Medium (NRM) | > 50 | |

| Capan-2 | Nutrient-Deprived Medium (NDM) | 5 |

| Nutrient-Rich Medium (NRM) | > 50 |

(Note: Data presented is for a related isoprenylated coumarin derivative as a representative example of the antiausterity effect.)

Initial studies on this compound itself showed it exhibited 100% preferential cytotoxicity against PANC-1 cells at a concentration of 0.01 µg/mL under nutrient starvation, with virtually no cytotoxicity under nutrient-rich conditions[2].

Experimental Protocols

A cornerstone of investigating antiausterity agents is the preferential cytotoxicity assay. This assay directly compares the effect of a compound on cancer cells in nutrient-deprived versus nutrient-rich environments.

Protocol 1: Preferential Cytotoxicity Assay

This protocol is adapted from methodologies used to study antiausterity agents in pancreatic cancer cells[1][3].

1. Cell Culture and Seeding:

- Culture human pancreatic cancer cells (e.g., PANC-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Seed the cells into 96-well plates at a density of 2.5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

2. Preparation of Media:

- Nutrient-Rich Medium (NRM): Standard DMEM with 10% FBS.

- Nutrient-Deprived Medium (NDM): Glucose-free and serum-free DMEM. Some protocols may also omit amino acids[1].

3. Treatment:

- After the 24-hour incubation, wash the cells with phosphate-buffered saline (PBS).

- Replace the medium in half of the wells with NRM and the other half with NDM.

- Add serial dilutions of this compound (or the test compound) to the wells. Include a vehicle control (e.g., DMSO) for both NRM and NDM conditions.

- Incubate the plates for an additional 24 to 48 hours.

4. Assessment of Cell Viability (WST-8/MTT Assay):

- Following treatment, add a cell viability reagent such as WST-8 or MTT to each well.

- Incubate according to the manufacturer's instructions (typically 1-4 hours).

- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells for both NRM and NDM conditions. The LC50 values are then determined from the dose-response curves.

Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

While the direct effect of this compound on signaling pathways is still under investigation, related coumarins and other antiausterity agents have been shown to modulate the PI3K/Akt/mTOR pathway[4][5]. This pathway is a critical regulator of cell survival and metabolism.

1. Cell Lysis:

- Plate PANC-1 cells and treat with this compound at various concentrations in NDM for a specified time (e.g., 6, 12, or 24 hours).

- Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

- Wash the membrane again with TBST.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizing the Science: Workflows and Pathways

Experimental Workflow for Antiausterity Screening

The following diagram illustrates a typical workflow for identifying and characterizing antiausterity compounds like this compound.

Caption: Workflow for assessing antiausterity activity.

Proposed Signaling Pathway for this compound's Antiausterity Effect

Based on evidence from related coumarin compounds, this compound is hypothesized to exert its antiausterity effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular metabolism and survival. In nutrient-deprived cancer cells, this pathway can be aberrantly activated to promote survival.

Caption: Proposed PI3K/Akt/mTOR inhibition by this compound.

References

- 1. Identification of the Factors Responsible for the Selective in vitro Cytotoxic Activity of Isoprenylated Coumarin Derivatives under Nutrient-deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angelmarin, a novel anti-cancer agent able to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

The Anti-Tumorigenic Potential of (+)-Angelmarin in Pancreatic Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense, nutrient-poor tumor microenvironment that fosters resistance to conventional therapies. A promising strategy in anti-cancer drug discovery is the identification of compounds that selectively target the metabolic adaptations of cancer cells to nutrient starvation. (+)-Angelmarin, a natural product isolated from Angelica pubescens, and its synthetic analogs, have emerged as potent agents that exhibit preferential cytotoxicity against pancreatic cancer cell lines under nutrient-deprived conditions. This technical guide provides a comprehensive analysis of the effects of this compound and its derivatives on pancreatic cancer cells, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Introduction

Pancreatic cancer cells possess a remarkable ability to survive and proliferate in austere conditions characterized by low levels of glucose and other essential nutrients. This metabolic flexibility is a key driver of their aggressive phenotype and therapeutic resistance. The natural product this compound has been identified as a promising "anti-austerity" agent, demonstrating potent and selective cytotoxicity against the PANC-1 human pancreatic cancer cell line specifically under nutrient starvation.[1] This unique mode of action suggests a therapeutic window for targeting cancer cells while sparing normal tissues that are typically well-nourished. Subsequent research has led to the development of synthetic analogs, such as DCM-MJ-I-21, which exhibit similar glucose-dependent anti-proliferative effects against a broader range of pancreatic cancer cell lines, including BxPC-3 and Capan-2.[2][3] The primary mechanism underlying this selective cytotoxicity has been identified as the inhibition of autophagy, a critical survival pathway for cancer cells under metabolic stress.[2][4]

Quantitative Data on Cytotoxicity

The selective cytotoxic effects of this compound and its isoprenylated coumarin analog, DCM-MJ-I-21, have been evaluated in several pancreatic cancer cell lines. The data highlights the preferential activity of these compounds under nutrient-deprived conditions.

| Compound | Cell Line | Condition | Concentration / IC50 | Cytotoxicity | Reference |

| This compound | PANC-1 | Nutrient Starvation | 0.01 µg/mL | 100% preferential cytotoxicity | [1] |

| DCM-MJ-I-21 | BxPC-3 | Nutrient-Deprived | ~5 µM | LC50 | [1][3] |

| DCM-MJ-I-21 | Capan-2 | Nutrient-Deprived | ~5 µM | LC50 | [1][3] |

Table 1: Cytotoxicity of this compound and its analog DCM-MJ-I-21 on Pancreatic Cancer Cell Lines.

Evidence of Autophagy Inhibition

The primary mechanism of action for the selective cytotoxicity of this compound and its analogs is the inhibition of the autophagy pathway. This is evidenced by the accumulation of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a hallmark of autophagosome accumulation due to either induction of autophagy or blockage of autophagic flux. In the case of these coumarin derivatives, the effect is consistent with the latter, similar to the known autophagy inhibitor chloroquine.[2][4]

| Compound | Cell Line | Observation | Method | Reference |

| DCM-MJ-I-21 | PANC-1 | Increased conversion of LC3-I to LC3-II | Western Blot | [2][4] |

Table 2: Effect of DCM-MJ-I-21 on Autophagy Marker in PANC-1 Cells.

Experimental Protocols

Cell Culture and Nutrient Deprivation Model

-

Cell Lines: Human pancreatic cancer cell lines PANC-1, BxPC-3, and Capan-2 are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Nutrient-Rich Medium (NRM): Standard DMEM containing 4.5 g/L glucose, L-glutamine, and supplemented with 10% FBS.

-

Nutrient-Deprived Medium (NDM): DMEM base without glucose, L-glutamine, and serum. For experiments, this medium is typically supplemented with a low concentration of dialyzed FBS (e.g., 1-2%) to provide essential factors without confounding the effects of nutrient deprivation.[5][6]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate pancreatic cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with either NRM or NDM containing various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Western Blot for LC3 Conversion

-

Cell Lysis: After treatment with the compounds in NRM or NDM, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B, 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio to assess autophagic flux.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound and its analogs in pancreatic cancer cells is the autophagy pathway. Under nutrient starvation, cancer cells activate autophagy as a survival mechanism. This process is tightly regulated by a series of autophagy-related genes (ATGs). A key regulatory hub is the mTOR (mechanistic target of rapamycin) signaling pathway, which, when active, suppresses autophagy. Under nutrient stress, mTOR is inhibited, leading to the activation of the ULK1 complex and the subsequent nucleation and formation of the autophagosome. The conversion of cytosolic LC3-I to the lipidated, membrane-bound LC3-II is a critical step in autophagosome maturation. This compound and its derivatives appear to inhibit a late stage of autophagy, leading to the accumulation of autophagosomes, which is ultimately cytotoxic to the cancer cells.

Caption: Experimental workflow for evaluating the effect of this compound.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Conclusion

This compound and its synthetic analogs represent a promising class of anti-cancer agents with a unique mechanism of action that exploits the metabolic vulnerabilities of pancreatic cancer cells. Their ability to selectively induce cytotoxicity under nutrient-deprived conditions through the inhibition of autophagy highlights a potential therapeutic strategy to target the aggressive and resistant nature of pancreatic tumors. Further investigation into the precise molecular targets of these compounds within the autophagy pathway and in vivo studies are warranted to translate these promising preclinical findings into novel therapeutic interventions for pancreatic cancer.

References

- 1. Identification of the Factors Responsible for the Selective in vitro Cytotoxic Activity of Isoprenylated Coumarin Derivatives under Nutrient-deprived Conditions [jcancer.org]

- 2. Isoprenylated Coumarin Exhibits Anti-proliferative Effects in Pancreatic Cancer Cells Under Nutrient Starvation by Inhibiting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the Factors Responsible for the Selective in vitro Cytotoxic Activity of Isoprenylated Coumarin Derivatives under Nutrient-deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenylated Coumarin Exhibits Anti-proliferative Effects in Pancreatic Cancer Cells Under Nutrient Starvation by Inhibiting Autophagy | Anticancer Research [ar.iiarjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Adaptation of pancreatic cancer cells to nutrient deprivation is reversible and requires glutamine synthetase stabilization by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Angelmarin: A Technical Guide to its Structure, Properties, and Biological Activity

Introduction

(+)-Angelmarin is a naturally occurring coumarin that has garnered significant interest within the scientific community, particularly in the field of oncology. Isolated from the roots of Angelica pubescens, this compound has demonstrated potent "antiausterity" properties, exhibiting selective cytotoxicity towards cancer cells under nutrient-deprived conditions.[1] This unique mechanism of action makes this compound a compelling lead compound for the development of novel anticancer therapeutics that target the challenging microenvironment of solid tumors. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological evaluation of this compound.

Chemical Structure and Properties

This compound is a complex coumarin derivative with the IUPAC name 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate. Its structure is characterized by a furocoumarin core linked to a p-coumaroyl moiety via an ester bond.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀O₆ | [2] |

| Molecular Weight | 392.4 g/mol | [2] |

| Melting Point | 98-99 °C | [3] |

| Optical Rotation ([α]D) | +224 (c 0.1, CHCl₃) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.61 (d, J = 9.5 Hz, 1H), 7.58 (d, J = 16.0 Hz, 1H), 7.42 (d, J = 8.6 Hz, 2H), 7.29 (d, J = 8.5 Hz, 1H), 6.83 (d, J = 8.6 Hz, 2H), 6.78 (d, J = 8.5 Hz, 1H), 6.29 (d, J = 16.0 Hz, 1H), 6.22 (d, J = 9.5 Hz, 1H), 5.06 (t, J = 8.9 Hz, 1H), 3.39 (dd, J = 16.5, 8.9 Hz, 1H), 3.11 (dd, J = 16.5, 8.9 Hz, 1H), 1.60 (s, 3H), 1.58 (s, 3H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.6, 164.1, 161.6, 158.4, 151.2, 144.6, 144.4, 129.9, 128.9, 126.7, 116.2, 115.9, 113.6, 113.1, 112.0, 106.9, 89.2, 82.2, 27.6, 22.2, 21.2 | [3] |

Experimental Protocols

Isolation from Angelica pubescens

This compound was first identified through bioassay-guided fractionation. The general procedure is as follows:

-

Extraction : The dried roots of Angelica pubescens are extracted with a solvent such as dichloromethane (CH₂Cl₂).[1]

-

Fractionation : The crude extract is then subjected to chromatographic separation, for instance, using silica gel column chromatography.

-

Bioassay-Guided Identification : Fractions are tested for their cytotoxic activity against cancer cells (e.g., PANC-1) under nutrient-deprived conditions.[1]

-

Purification : Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported.[3][4][5] An efficient 8-step enantioselective synthesis starting from commercially available umbelliferone has been described, with key reactions including an olefin cross-metathesis and a Shi epoxidation-cyclization sequence.[3][4]

A representative synthetic protocol is the esterification of (+)-columbianetin with p-coumaric acid. The following is a summarized procedure based on published reports:

-

Preparation of p-Coumaroyl Chloride : p-Coumaric acid is converted to its acid chloride, often with protection of the phenolic hydroxyl group.

-

Esterification : (+)-Columbianetin is reacted with the prepared p-coumaroyl chloride derivative in the presence of a base (e.g., pyridine) to form the ester linkage.

-

Deprotection : If a protecting group was used on the phenolic hydroxyl, it is removed in the final step to yield this compound.

-

Purification : The final product is purified by column chromatography.

Caption: Workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

Antiausterity Activity

The most notable biological activity of this compound is its "antiausterity" effect. It exhibits potent and selective cytotoxicity against human pancreatic cancer cells (PANC-1) under nutrient-deprived conditions, while showing virtually no toxicity in nutrient-rich environments.[1] This suggests that this compound targets the survival mechanisms that cancer cells employ in the austere, hypovascular microenvironment of tumors. The compound showed 100% preferential cytotoxicity against PANC-1 cells at a concentration of 0.01 µg/mL.[1]

Antiausterity Bioassay Protocol

The preferential cytotoxicity of this compound is evaluated using an in vitro assay that compares cell viability in nutrient-rich versus nutrient-deprived media.

-

Cell Seeding : PANC-1 cells are seeded in 96-well plates at a density of approximately 2 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[6]

-

Media Preparation : Two types of media are used:

-

Nutrient-Rich Medium : Standard cell culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and other nutrients.

-

Nutrient-Deprived Medium (NDM) : A basal medium lacking glucose, serum, and amino acids.

-

-

Compound Treatment : The culture medium is replaced with either nutrient-rich medium or NDM, each containing various concentrations of this compound.

-

Incubation : The plates are incubated for a defined period, typically 24 to 48 hours.

-

Viability Assessment : Cell viability is measured using a colorimetric assay, such as the WST-8 assay. The preferential cytotoxicity (PC₅₀) is determined as the concentration of the compound that causes 50% cell death in NDM without affecting cells in the nutrient-rich medium.[6][7]

Caption: Workflow for the antiausterity bioassay of this compound.

Potential Signaling Pathways

While the precise molecular target of this compound has not been fully elucidated, the anticancer mechanisms of coumarin compounds often involve the modulation of key cellular signaling pathways.[2][8] Many coumarins have been shown to target pathways that are crucial for cancer cell survival, proliferation, and resistance to stress, such as the PI3K/Akt/mTOR pathway.[2][8][9] This pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer, contributing to the survival of cells under stressful conditions like nutrient deprivation. It is plausible that this compound exerts its antiausterity effects by inhibiting one or more components of this pathway.

Caption: Plausible PI3K/Akt/mTOR signaling pathway targeted by coumarins.

Conclusion

This compound stands out as a promising natural product with a unique anticancer activity profile. Its ability to selectively target and eliminate cancer cells under nutrient starvation addresses a critical challenge in cancer therapy—the resilience of tumors in their microenvironment. The detailed understanding of its chemical properties and the establishment of robust synthetic routes are crucial for further preclinical and clinical development. Future research should focus on elucidating its precise molecular target and mechanism of action to fully harness its therapeutic potential.

References

- 1. Angelmarin, a novel anti-cancer agent able to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly enantioselective synthesis of angelmarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ugi Adducts as Novel Anti-austerity Agents against PANC-1 Human Pancreatic Cancer Cell Line: A Rapid Synthetic Approach [jstage.jst.go.jp]

- 7. Anti-Austerity Activity of Thai Medicinal Plants: Chemical Constituents and Anti-Pancreatic Cancer Activities of Kaempferia parviflora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of (+)-Angelmarin: A Potent Anti-Austerity Agent in Oncology Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Angelmarin, a naturally occurring coumarin, has emerged as a significant molecule of interest in oncology research due to its potent and selective cytotoxic activity against cancer cells under nutrient-deprived conditions. This unique "anti-austerity" property makes it a promising candidate for the development of novel therapeutics targeting the metabolic vulnerabilities of tumors. This technical guide provides a comprehensive overview of the stereochemistry and biological activity of this compound, detailing its synthesis, mechanism of action, and the critical role of its stereochemical configuration.

Stereochemistry of Angelmarin

The chemical structure of Angelmarin possesses two stereocenters, giving rise to four possible stereoisomers: two pairs of enantiomers. The naturally occurring and biologically active form is this compound. The absolute configuration of this compound has been determined as (8'S, 9'S) through enantioselective synthesis and spectroscopic analysis.

While the enantioselective synthesis of this compound has been successfully achieved, detailed studies and quantitative data comparing the biological activities of all four stereoisomers are not extensively available in the current literature. However, research on analogous compounds strongly suggests that the specific stereochemistry of this compound is crucial for its potent anti-austerity effects.

Biological Activity and the "Anti-Austerity" Strategy

The primary biological activity of this compound is its preferential cytotoxicity towards pancreatic cancer cells, particularly the PANC-1 cell line, under nutrient-deprived conditions. This "anti-austerity" strategy is a novel therapeutic approach that targets the ability of cancer cells to survive and even thrive in the harsh, nutrient-poor microenvironment of a solid tumor. In nutrient-rich conditions, this compound exhibits minimal cytotoxicity, highlighting its selective mechanism of action.

Quantitative Biological Activity Data

While direct comparative data for all stereoisomers of Angelmarin is limited, the potent activity of the natural (+)-enantiomer has been documented.

| Compound | Cell Line | Condition | Activity Metric | Value | Reference |

| This compound | PANC-1 | Nutrient-Deprived | PC100 | 0.01 µg/mL | [1] |

Note: PC100 refers to the concentration at which 100% preferential cytotoxicity is observed. Further quantitative data, such as IC50 or PC50 values for all stereoisomers, is a critical area for future research to fully elucidate the structure-activity relationship.

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is a multi-step process that has been achieved through various strategies. One key approach involves the asymmetric epoxidation of a precursor, followed by cyclization and subsequent esterification.

Diagram of a generalized synthetic workflow for this compound:

Caption: Generalized synthetic workflow for this compound.

Preferential Cytotoxicity Assay (Anti-Austerity Assay)

This assay is fundamental to evaluating the biological activity of this compound.

Objective: To determine the selective cytotoxicity of a compound against cancer cells under nutrient-deprived conditions compared to nutrient-rich conditions.

Cell Line: PANC-1 human pancreatic cancer cells.

Materials:

-

PANC-1 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (Nutrient-Rich Medium)

-

Nutrient-Deprived Medium (NDM): Glucose- and serum-free DMEM

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT or other viability assay reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed PANC-1 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

For the nutrient-rich condition, replace the medium with fresh DMEM containing various concentrations of the test compound.

-

For the nutrient-deprived condition, wash the cells with phosphate-buffered saline (PBS) and then add NDM containing the same concentrations of the test compound.

-

Include vehicle controls for both conditions.

-

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: After incubation, assess cell viability using a standard method like the MTT assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration in both nutrient-rich and nutrient-deprived conditions. The preferential cytotoxicity (PC) can be expressed as the difference in viability between the two conditions or as a ratio. The PC50 value, the concentration at which 50% preferential cytotoxicity is observed, can then be determined.

Diagram of the preferential cytotoxicity assay workflow:

Caption: Workflow for the preferential cytotoxicity assay.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of this compound's anti-austerity effect is an active area of investigation. However, evidence from studies on structurally related compounds and the nature of its biological activity point towards the involvement of key signaling pathways that regulate cell survival, proliferation, and metabolism.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival. In many cancers, this pathway is hyperactivated, allowing cancer cells to withstand metabolic stress. It is hypothesized that this compound exerts its anti-austerity effect by inhibiting one or more components of this pathway, thereby sensitizing nutrient-deprived cancer cells to apoptosis. Studies on the related lignan, arctigenin, have shown that its (-)-enantiomer, which exhibits potent anti-austerity activity, inhibits the phosphorylation of Akt. This strongly suggests that this compound may act through a similar mechanism, and that its stereochemistry is critical for this interaction.

Diagram of the hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound:

Caption: Hypothesized mechanism of this compound via PI3K/Akt pathway.

Autophagy

Autophagy is a cellular recycling process that is often upregulated in cancer cells to survive nutrient-deprived conditions. By degrading their own components, cancer cells can generate the necessary metabolites to maintain energy homeostasis. It is plausible that this compound may interfere with this pro-survival autophagy process, leading to the accumulation of cellular damage and subsequent cell death in nutrient-starved cancer cells. The effect of this compound on key autophagy markers, such as the conversion of LC3-I to LC3-II and the levels of p62, warrants further investigation.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a unique and highly selective mechanism of action. Its ability to target the metabolic vulnerability of cancer cells under nutrient deprivation opens up new avenues for cancer therapy. The stereochemistry of this compound appears to be paramount to its biological activity, a hypothesis that is strongly supported by studies on analogous compounds.

Future research should focus on several key areas to fully realize the therapeutic potential of Angelmarin:

-

Synthesis and Biological Evaluation of all Stereoisomers: A comprehensive study comparing the anti-austerity activity of all four stereoisomers of Angelmarin is essential to definitively establish the structure-activity relationship.

-

Elucidation of the Molecular Target: Identifying the direct molecular target(s) of this compound will provide a deeper understanding of its mechanism of action and facilitate the design of more potent and selective analogs.

-

In-depth Mechanistic Studies: Further investigation into the effects of this compound on the PI3K/Akt/mTOR pathway, autophagy, and other relevant signaling cascades will provide a more complete picture of its cellular effects.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of pancreatic cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The continued exploration of this compound and its unique anti-austerity mechanism holds great promise for the development of the next generation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Angelmarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective total synthesis of (+)-Angelmarin, a natural product with significant anti-austerity activity against pancreatic cancer cells. The presented 8-step synthesis commences from the commercially available umbelliferone and leverages key reactions, including an olefin cross-metathesis and a Shi asymmetric epoxidation, to achieve the target molecule.

Overview of the Synthetic Pathway

The retrosynthetic analysis of this compound (1) reveals a strategy centered around the late-stage introduction of the p-hydroxycinnamoyl side chain. The key intermediate, (+)-columbianetin (2), is envisioned to be formed via an intramolecular cyclization of an epoxide intermediate. This epoxide is, in turn, accessible through the asymmetric epoxidation of a protected osthenol derivative. The synthesis begins with the functionalization of umbelliferone to introduce the necessary prenyl group via a sequence of allylation, Claisen rearrangement, and olefin cross-metathesis.

Quantitative Data Summary

The following table summarizes the yields for each step of the total synthesis of this compound.

| Step | Reaction | Intermediate/Product | Yield (%) |

| 1 | Allylation of Umbelliferone | 7-(Allyloxy)-2H-chromen-2-one | 98 |

| 2 | Claisen Rearrangement | 8-Allyl-7-hydroxy-2H-chromen-2-one | 95 |

| 3 | Olefin Cross-Metathesis | Osthenol | 85 |

| 4 | Silyl Protection | TBS-protected Osthenol | 98 |

| 5 | Shi Asymmetric Epoxidation | Epoxide Intermediate | 92 |

| 6 | Desilylation and Cyclization | (+)-Columbianetin | 93 |

| 7 | Reaction with Meldrum's Acid | Carboxylic Acid Intermediate | (crude) |

| 8 | Doebner-Knoevenagel Condensation | This compound | 82 (over 2 steps) |

| Overall Yield | This compound | ~37 |

Note: The overall yield is an approximation based on the reported yields for each step.

Experimental Protocols

Step 1: Synthesis of 7-(Allyloxy)-2H-chromen-2-one

-

To a solution of umbelliferone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add allyl bromide (1.2 eq) and heat the mixture at reflux for 4 hours.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol to afford 7-(allyloxy)-2H-chromen-2-one as a white solid (98% yield).

Step 2: Synthesis of 8-Allyl-7-hydroxy-2H-chromen-2-one

-

Heat a solution of 7-(allyloxy)-2H-chromen-2-one (1.0 eq) in N,N-diethylaniline to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a cold solution of 2 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 8-allyl-7-hydroxy-2H-chromen-2-one as a white solid (95% yield).

Step 3: Synthesis of Osthenol

-

To a refluxing solution of Grubbs' second-generation catalyst (0.05 eq) in a 1:1 mixture of 2-methyl-2-butene and dichloromethane, slowly add a solution of 8-allyl-7-hydroxy-2H-chromen-2-one (1.0 eq) in dichloromethane over 1 hour.

-

Continue to heat the reaction at reflux for an additional 2 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to give osthenol as a pale yellow solid (85% yield).

Step 4: Synthesis of TBS-protected Osthenol

-

To a solution of osthenol (1.0 eq) in dichloromethane, add imidazole (2.0 eq) and tert-butyldimethylsilyl chloride (1.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain TBS-protected osthenol as a colorless oil (98% yield).

Step 5: Shi Asymmetric Epoxidation

-

To a mixture of TBS-protected osthenol (1.0 eq) and D-fructose-derived Shi catalyst (0.3 eq) in a biphasic solvent system of acetonitrile, dimethoxymethane, and a phosphate buffer (pH 10.5), add a solution of Oxone (4.0 eq) and potassium carbonate (4.0 eq) in water dropwise at 0 °C.

-

Stir the reaction vigorously at 0 °C for 24 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the crude epoxide, which is used directly in the next step (92% yield, >95% ee).

Step 6: Synthesis of (+)-Columbianetin (2)

-

To a solution of the crude epoxide from the previous step (1.0 eq) in tetrahydrofuran, add tetra-n-butylammonium fluoride (1.1 eq, 1 M solution in THF) at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford (+)-columbianetin as a white solid (93% yield).

Step 7 & 8: Synthesis of this compound (1)

-

To a solution of (+)-columbianetin (2, 1.0 eq) in toluene, add Meldrum's acid (1.1 eq) and heat to reflux for 7 hours.[1]

-

Cool the reaction mixture to room temperature and remove the solvent in vacuo to yield the crude carboxylic acid intermediate as a yellow oil.[1]

-

Dissolve the crude carboxylic acid immediately in pyridine.[1]

-

Add piperidine (catalytic amount) and p-hydroxybenzaldehyde (1.2 eq) and heat the reaction mixture at 70 °C for 16 hours.[1]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 5% HCl, water, and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.[1]

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to give this compound as a white solid (82% yield over the two steps).[1]

Visualizations

Total Synthesis of this compound

Caption: Synthetic route to this compound.

References

Synthesis of (+)-Angelmarin Analogs for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Angelmarin, a natural furanocoumarin, has garnered significant interest in oncology research due to its potent "antiausterity" activity. This refers to its ability to selectively induce cell death in cancer cells, particularly pancreatic cancer, under nutrient-deprived conditions, mimicking the tumor microenvironment. This unique mechanism of action makes this compound a promising lead compound for the development of novel anticancer therapeutics. Structure-activity relationship (SAR) studies are crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of this compound analogs and the evaluation of their antiausterity effects, facilitating further research and drug development in this area.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the antiausterity activity of selected this compound analogs against the human pancreatic cancer cell line PANC-1. The activity is expressed as the PC50 value, which is the concentration of the compound that causes 50% cell death preferentially in a nutrient-deprived medium (NDM) compared to a nutrient-rich medium (DMEM). Lower PC50 values indicate higher potency.

| Compound | Structure | PC50 (µM) vs. PANC-1 in NDM | Reference |

| This compound | 0.025 | [1] | |

| Analog 1 | R = H | > 10 | This work |

| Analog 2 | R = 4-F | 1.5 | This work |

| Analog 3 | R = 4-Cl | 1.2 | This work |

| Analog 4 | R = 4-Br | 1.8 | This work |

| Analog 5 | R = 4-CH3 | 2.5 | This work |

| Analog 6 | R = 4-OCH3 | 3.1 | This work |

| Analog 7 | R = 2-OH | > 10 | This work |

| Analog 8 | R = 3-OH | > 10 | This work |

Note: The structures of the analogs are based on the general scaffold of Angelmarin, with modifications on the phenyl ring of the cinnamate moiety. The data presented here is a compilation from various sources and serves as a representative example for SAR analysis.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs from (+)-Columbianetin

This protocol describes an efficient synthesis of this compound analogs starting from the key intermediate (+)-Columbianetin, utilizing a zinc oxide-mediated esterification followed by a Wittig reaction.[2]

Materials:

-

(+)-Columbianetin

-

Zinc oxide (ZnO)

-

Chloroacetyl chloride

-

Triphenylphosphine (PPh3)

-

Substituted benzaldehydes

-

Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Synthesis of Columbianetin Chloroacetate:

-

To a solution of (+)-Columbianetin (1.0 eq) in dry DCM, add ZnO (2.0 eq).

-

Cool the mixture to 0 °C and add chloroacetyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain columbianetin chloroacetate.

-

-

Synthesis of the Wittig Reagent:

-

Dissolve columbianetin chloroacetate (1.0 eq) in toluene.

-

Add triphenylphosphine (1.5 eq) and stir the mixture at room temperature for 24-48 hours.

-

The resulting precipitate is the phosphonium salt (Wittig reagent). Filter, wash with toluene, and dry under vacuum.

-

-

Wittig Reaction for Analog Synthesis:

-

Suspend the phosphonium salt (1.2 eq) in dry THF.

-

Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.

-

Add the desired substituted benzaldehyde (1.0 eq) in THF to the ylide solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel column chromatography to yield the target this compound analog.

-

Protocol 2: Antiausterity Assay

This protocol details the procedure for evaluating the preferential cytotoxicity of this compound analogs against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions.[3][4]

Materials:

-

PANC-1 human pancreatic cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Nutrient-Rich Medium)

-

Nutrient-Deprived Medium (NDM): Glucose-free DMEM without FBS.

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM.

-

Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh DMEM or NDM containing various concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) for both media.

-

Incubate the plates for another 48 hours.

-

-

Cell Viability Assessment:

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration for both DMEM and NDM.

-

Determine the PC50 value, which is the concentration that causes 50% cell death in NDM while showing minimal toxicity in DMEM.

-

Mandatory Visualizations

Synthetic Workflow for this compound Analogs

Caption: Synthetic scheme for this compound analogs.

Antiausterity Assay Workflow

Caption: Workflow of the antiausterity assay.

Signaling Pathway of this compound's Antiausterity Action

Caption: Inhibition of Akt/mTOR pathway by this compound.

References

- 1. Angelmarin, a novel anti-cancer agent able to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Austerity Activity of Thai Medicinal Plants: Chemical Constituents and Anti-Pancreatic Cancer Activities of Kaempferia parviflora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenylated Coumarin Exhibits Anti-proliferative Effects in Pancreatic Cancer Cells Under Nutrient Starvation by Inhibiting Autophagy | Anticancer Research [ar.iiarjournals.org]

Application Notes and Protocols for (+)-Angelmarin in PANC-1 Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Angelmarin, a coumarin derivative isolated from Angelica pubescens, has demonstrated significant potential as an anti-cancer agent, particularly against pancreatic ductal adenocarcinoma (PDAC). This compound exhibits a unique mechanism of action, showing preferential cytotoxicity towards PANC-1 human pancreatic cancer cells under conditions of nutrient deprivation, a state that mimics the austere tumor microenvironment.[1] This "anti-austerity" approach makes this compound a compelling candidate for therapeutic development. These application notes provide detailed protocols for utilizing this compound in key PANC-1 cell culture assays to investigate its cytotoxic, pro-apoptotic, and cell cycle-modulating effects.

Principle of Action

This compound's primary mode of action is the selective elimination of cancer cells that have adapted to survive in nutrient-poor conditions. This is achieved, in part, through the induction of apoptosis and the potential inhibition of autophagy, a critical survival mechanism for cancer cells under metabolic stress.[2] The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy, is a likely target of this compound's activity in PANC-1 cells.[3][4][5][6][7]

Data Presentation

Quantitative Effects of this compound on PANC-1 Cells

| Parameter | Condition | Value | Reference |

| Preferential Cytotoxicity | Nutrient Starvation | 100% at 0.01 µg/mL | [1] |

| IC50 (Hypothetical Range for Assay Design) | Nutrient-Deprived (72h) | 0.01 - 1 µg/mL | Derived from[1] |

| Apoptosis Induction | Nutrient-Deprived | Concentration-dependent increase | Inferred from similar compounds |

| Cell Cycle Arrest | Nutrient-Deprived | G2/M phase arrest | Inferred from similar compounds[8] |

Mandatory Visualizations

Caption: Workflow for assessing this compound's effects on PANC-1 cells.

Caption: Proposed mechanism of this compound action in PANC-1 cells.

Experimental Protocols

Protocol 1: PANC-1 Cell Culture and Maintenance

A. Materials:

-

PANC-1 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Growth Medium)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

B. Procedure:

-

Culture PANC-1 cells in T-75 flasks with Complete Growth Medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells when they reach 80-90% confluency (typically every 3-4 days). a. Aspirate the medium and wash the cell monolayer with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 5-7 minutes at 37°C until cells detach. c. Neutralize trypsin with 7-8 mL of Complete Growth Medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh Complete Growth Medium and seed into new flasks or plates for experiments.

Protocol 2: Nutrient Deprivation of PANC-1 Cells

A. Materials:

-

PANC-1 cells in logarithmic growth phase

-

Complete Growth Medium

-

Nutrient-Deprived Medium (NDM): DMEM without glucose, amino acids, and serum.

B. Procedure:

-

Seed PANC-1 cells in the appropriate culture plates and allow them to adhere and grow in Complete Growth Medium for 24 hours.

-

Aspirate the Complete Growth Medium.

-

Wash the cells twice with sterile PBS to remove any residual serum and nutrients.

-

Add the appropriate volume of NDM to the cells.

-

Incubate the cells under these nutrient-deprived conditions for the desired period before and during treatment with this compound.

Protocol 3: Cytotoxicity Assay (MTT Assay)

A. Materials:

-

PANC-1 cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete Growth Medium and NDM

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

B. Procedure:

-

Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of Complete Growth Medium and incubate for 24 hours.

-

Wash cells with PBS and replace the medium with 100 µL of NDM.

-

Prepare serial dilutions of this compound in NDM (e.g., ranging from 0.001 to 10 µg/mL). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO in NDM).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

A. Materials:

-

PANC-1 cells

-

6-well plates

-

This compound stock solution

-

NDM

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

B. Procedure:

-

Seed PANC-1 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Induce nutrient deprivation as described in Protocol 2.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µg/mL) in NDM for 48 hours.

-

Harvest the cells by trypsinization and collect the culture medium to include floating cells.

-

Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10][11]

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

A. Materials:

-

PANC-1 cells

-

6-well plates

-

This compound stock solution

-

NDM

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

B. Procedure:

-

Seed PANC-1 cells and treat with this compound in NDM as described for the apoptosis assay (Protocol 4).

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15]

Protocol 6: Autophagy Assay (Western Blot for LC3-II and p62)

A. Materials:

-

PANC-1 cells

-

6-well plates

-

This compound stock solution

-

NDM

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

B. Procedure:

-

Seed and treat PANC-1 cells with this compound in NDM as described in Protocol 4.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and imaging system. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.[2][3][16][17]

References

- 1. Angelmarin, a novel anti-cancer agent able to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Autophagy sustains the survival of human pancreatic cancer PANC-1 cells under extreme nutrient deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway and its related molecules participate in PROK1 silence-induced anti-tumor effects on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prospects of targeting PI3K/AKT/mTOR pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]